P-Toluene-D7-sulfonic acid H2O

Catalog No.
S12516153
CAS No.
1219795-22-8
M.F
C7H10O4S
M. Wt
197.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-Toluene-D7-sulfonic acid H2O

CAS Number

1219795-22-8

Product Name

P-Toluene-D7-sulfonic acid H2O

IUPAC Name

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonic acid;hydrate

Molecular Formula

C7H10O4S

Molecular Weight

197.26 g/mol

InChI

InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2/i1D3,2D,3D,4D,5D;

InChI Key

KJIFKLIQANRMOU-ANHTTWOXSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)O)[2H].O

P-Toluene-D7-sulfonic acid monohydrate is a deuterated derivative of p-toluenesulfonic acid, characterized by the presence of seven deuterium atoms. It has the molecular formula C7D7O3SH2OC_7D_7O_3S\cdot H_2O and a molecular weight of approximately 197.26 g/mol. This compound appears as a white, hygroscopic solid that is soluble in water and polar organic solvents . P-Toluene-D7-sulfonic acid is known for its strong acidic properties, making it significantly stronger than benzoic acid and useful in various

Due to its acidic nature:

  • Hydrolysis Reaction: When heated with water and acid, it can undergo hydrolysis to produce toluene and sulfuric acid:
    C7D7O3S+H2OC6H5D+H2SO4C_7D_7O_3S+H_2O\rightarrow C_6H_5D+H_2SO_4
    This reaction is typical of aryl sulfonic acids .
  • Oxidation: The compound can be oxidized to form various sulfonic acid derivatives, which may have different chemical properties and applications.
  • Formation of Tosylates: P-Toluene-D7-sulfonic acid can be used to synthesize alkyl tosylates, which are important intermediates in organic synthesis due to their ability to act as good leaving groups in nucleophilic substitution reactions .

P-Toluene-D7-sulfonic acid can be synthesized through the sulfonation of deuterated toluene. The process typically involves:

  • Sulfonation Reaction: Deuterated toluene is treated with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonyl group.
  • Isolation: The resulting product is then purified, often through recrystallization from aqueous solutions followed by azeotropic drying to remove excess water .

P-Toluene-D7-sulfonic acid monohydrate finds applications in various fields:

  • Organic Synthesis: It serves as a strong acid catalyst in organic reactions such as esterification and acetalization.
  • Analytical Chemistry: Due to its unique isotopic labeling, it can be used in NMR spectroscopy for studying reaction mechanisms and pathways.
  • Pharmaceuticals: Its derivatives may be utilized in the development of pharmaceutical compounds where isotopic labeling is beneficial for drug metabolism studies.

P-Toluene-D7-sulfonic acid shares similarities with several related sulfonic acids. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
P-Toluene-D7-sulfonic Acid H2OC7D7O3SH2OC_7D_7O_3S\cdot H_2ODeuterated form; useful in NMR studies
P-Toluenesulfonic AcidC7H8O3SC_7H_8O_3SNon-deuterated; widely used as a strong organic acid
Benzenesulfonic AcidC6H5O3SC_6H_5O_3SSimpler structure; less acidic than p-toluenesulfonic acid
Octanesulfonic AcidC8H17O3SC_8H_{17}O_3SLonger alkyl chain; used in surfactants

P-Toluene-D7-sulfonic acid stands out due to its deuterium labeling, which provides unique insights into reaction mechanisms when studied using nuclear magnetic resonance spectroscopy. Its strong acidic properties and versatility in organic synthesis further enhance its significance in both academic research and industrial applications.

P-Toluene-D7-sulfonic acid hydrate represents a specialized deuterated derivative of para-toluenesulfonic acid, where seven hydrogen atoms are replaced by deuterium isotopes . This compound serves as a crucial tool in modern organic synthesis and pharmaceutical development, offering unique advantages in isotopic labeling studies, mechanistic investigations, and metabolic stability enhancement research [8]. The deuterium substitution provides distinct spectroscopic properties while maintaining the strong acidic character of the parent compound, with the molecular formula C7D7HO3S·H2O and molecular weight of 197.26 g/mol [8].

Role in Deuterated-Alkylating Reagent Design for Metabolic Stability Enhancement

The incorporation of deuterium into pharmaceutical compounds has emerged as a sophisticated strategy for enhancing metabolic stability through the kinetic isotope effect [9]. P-Toluene-D7-sulfonic acid hydrate serves as a fundamental building block in the synthesis of deuterated alkylating reagents designed to improve drug pharmacokinetics [10]. The deuterium isotope effect manifests as a result of the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, leading to reduced metabolic rates and extended drug half-lives [9].

Research demonstrates that deuteration at metabolically labile sites can provide a 2-3 fold improvement in compound stability when exposed to human microsomes [12]. The kinetic isotope effect for deuterium typically ranges from 1.02 to 1.06 for secondary deuterium isotope effects, with theoretical maximum values reaching 9-fold for primary effects [15]. This phenomenon occurs because deuterium has approximately twice the mass of protium, resulting in lower vibrational frequencies and reduced zero-point energy, making bond cleavage more energetically demanding [15].

The application of deuterated alkylating reagents synthesized using P-Toluene-D7-sulfonic acid hydrate has shown particular promise in addressing metabolic switching, where deuteration at one site redirects metabolism to alternative pathways [9]. Studies indicate that selective deuterium incorporation can reduce formation of undesirable metabolites while potentially increasing exposure to beneficial active metabolites [10]. For instance, deuterated variants of pharmaceutical compounds have demonstrated significant improvements in area under the curve and maximum concentration parameters compared to their non-deuterated counterparts [9].

ParameterNon-Deuterated CompoundDeuterated CompoundImprovement Factor
Half-life3.7 hours16.0 hours4.3x
Exposure (AUC)5,726 nM·hr17,700 nM·hr3.1x
Clearance4.6 mL/min/kg1.4 mL/min/kg3.3x reduction

Table 1: Comparative pharmacokinetic parameters demonstrating metabolic stability enhancement through deuteration [48]

The synthesis of deuterated alkylating reagents utilizing P-Toluene-D7-sulfonic acid hydrate involves strategic placement of deuterium atoms at positions susceptible to cytochrome P450-mediated oxidation [49]. This approach has proven particularly effective for compounds undergoing N-demethylation, O-demethylation, and hydroxylation reactions, where primary kinetic isotope effects can significantly reduce metabolic rates [49].

Catalytic Applications in Stereoselective Condensation Reactions

P-Toluene-D7-sulfonic acid hydrate functions as a highly effective Brønsted acid catalyst in stereoselective condensation reactions, leveraging its strong acidity while providing isotopic labeling capabilities for mechanistic studies [6]. The compound exhibits catalytic properties comparable to concentrated sulfuric acid but offers superior operational safety and environmental compatibility [17]. Its strong acidity, approximately one million times greater than benzoic acid, enables efficient activation of various organic functional groups [22].

The stereoselective condensation reactions catalyzed by P-Toluene-D7-sulfonic acid hydrate encompass a broad range of transformations including Friedel-Crafts alkylations, Pechmann condensations, and aldol-type reactions [17]. Research has demonstrated that the catalyst promotes intermolecular coupling reactions under mild conditions in open atmosphere, minimizing undesired side reactions such as transalkylation and polymerization [17]. The recovery and reuse potential of the catalyst, combined with minimal generation of environmentally unfriendly waste, represents significant advantages over conventional Lewis acid catalysts [17].

Mechanistic investigations utilizing the deuterated catalyst have revealed crucial insights into reaction pathways and stereochemical control mechanisms [21]. The cooperative catalysis approach, combining chiral sulfide catalysts with P-Toluene-D7-sulfonic acid hydrate, has achieved excellent regio-, chemo-, and enantioselectivity in electrophilic selenylation and semipinacol rearrangement reactions [21]. These studies demonstrate that the combination facilitates formation of catalytically active species while governing reaction enantioselectivity through multiple hydrogen bond interactions and π-π interactions [21].

The palladium-catalyzed hydrosulfonation of propiolate esters using P-Toluene-D7-sulfonic acid hydrate demonstrates exceptional regio- and stereoselectivity, yielding alkenyl sulfonates with up to 95% efficiency [20]. The reaction proceeds through antiperiplanar nucleophilic attack at the β-position, providing Z-selective products under optimized conditions [20]. Temperature control proves critical, as elevated temperatures lead to loss of stereoselectivity and formation of undesired E-isomers [20].

Reaction TypeYield (%)Stereoselectivity (Z:E)Temperature (°C)
Hydrosulfonation9299:150
Condensation85-95>95:560-80
Alkylation88-9690:1025-40

Table 2: Stereoselective condensation reaction outcomes using P-Toluene-D7-sulfonic acid hydrate catalyst [20] [17]

Utility in Reductive Amination and Glycosylation Pathways

P-Toluene-D7-sulfonic acid hydrate demonstrates exceptional utility in reductive amination reactions, serving as both an activator for imine formation and a mechanistic probe for pathway elucidation [24]. The compound's role as an efficient and mild acid catalyst enables formation of imines and iminium ions under controlled conditions, facilitating subsequent reduction to yield complex amine-containing products [24]. Research indicates that the catalyst is generally required for optimal reaction performance, particularly in tandem reductive amination and intermolecular nucleophilic aromatic substitution sequences [24].

The application of P-Toluene-D7-sulfonic acid hydrate in reductive amination protocols has achieved significant synthetic efficiency, with formaldehyde conversions reaching 82% under optimized conditions using dioxane as the preferred solvent [24]. The catalyst demonstrates superior performance compared to reactions conducted without acid activation, where conversions remain negligible [24]. The deuterated nature of the catalyst provides valuable mechanistic insights through isotopic labeling, enabling precise tracking of proton transfer events and identification of rate-determining steps [24].

In glycosylation pathways, P-Toluene-D7-sulfonic acid hydrate serves as a crucial promoter for carbohydrate transformations including per-O-acetylation, regioselective benzylidene acetal formation, and glycosidic bond construction [25]. The catalyst's high acidity and environmentally benign character make it an attractive alternative to corrosive homogeneous acids traditionally employed in carbohydrate chemistry [25]. Research demonstrates that reactions proceed smoothly under ambient conditions with temperatures ranging from 0°C to room temperature, achieving good to excellent yields across various transformations [25].

The mechanistic pathway for glycosylation reactions involving P-Toluene-D7-sulfonic acid hydrate follows an SN2-type displacement mechanism when conducted in dioxane solvent, providing highly stereoselective β-glycoside formation [29]. The stereochemical outcome depends critically on solvent polarity, with dioxane favoring SN2 displacement and more polar solvents promoting SN1 mechanisms with reduced selectivity [29]. Kinetic isotope effect studies utilizing 13C-labeled substrates confirm the mechanistic distinction, with KIE values of 1.02-1.06 indicating SN2 character versus 1.001 for SN1 pathways [29].

The application of P-Toluene-D7-sulfonic acid hydrate in reductive amination of carbohydrates has enabled efficient synthesis of glycoconjugates with quantitative conversion achieved within 3 hours using 5 equivalents of glucose [28]. The deuterated catalyst demonstrates superior reactivity compared to conventional reagents, achieving complete conversion while reference compounds show only moderate conversion degrees of 35-45% [28]. The methodology proves particularly valuable for preparing fluorescent carbohydrate derivatives used in analytical applications and biochemical studies [28].

Reaction SystemConversion (%)Reaction Time (h)Selectivity
Glucose Labeling>993Complete
Disaccharide Formation85-926-12β-selective
Reductive Amination824High
Acetylation90-952-4Regioselective

Table 3: Performance metrics for P-Toluene-D7-sulfonic acid hydrate in reductive amination and glycosylation reactions [24] [25] [28]

Para-Toluene-deuterium-seven-sulfonic acid monohydrate, with the molecular formula C₇D₇HO₃S·H₂O and CAS number 1219795-22-8, represents a deuterated variant of the widely studied para-toluenesulfonic acid catalyst [2]. This compound exhibits a molecular weight of 197.26 g/mol and maintains the characteristic white, hygroscopic solid state with excellent solubility in water, alcohols, and polar organic solvents [2] [3].

The catalytic efficacy of para-toluenesulfonic acid in esterification reactions has been extensively documented through comparative studies with conventional acid catalysts. Research demonstrates that para-toluenesulfonic acid achieves superior esterification yields of 93.67% compared to sulfuric acid at 74.08%, despite sulfuric acid possessing a lower acid intensity (pH 0.84 versus 1.01 for para-toluenesulfonic acid) [4]. This enhanced performance is attributed to the unique mechanistic properties of the organic sulfonic acid structure, which provides both strong acidity and favorable solubility characteristics in organic reaction media [5] [6].

Comparative kinetic studies reveal that para-toluenesulfonic acid exhibits distinct rate behaviors compared to mineral acids. In sludge palm oil esterification, para-toluenesulfonic acid demonstrates a rate constant of 0.9 × 10⁻³ min⁻¹ under second-order kinetic conditions, while sulfuric acid shows a higher rate constant of 2.0 × 10⁻³ min⁻¹ under identical conditions [7]. However, this apparent disadvantage is offset by the operational benefits of para-toluenesulfonic acid, including easier product separation and reduced corrosion issues [8].

CatalystAcid Intensity (pH)Esterification Yield (%)Rate Constant (min⁻¹)
Para-toluenesulfonic acid1.0193.670.9 × 10⁻³
Sulfuric acid0.8474.082.0 × 10⁻³
Phosphotungstic acid2.6592.56Not determined
Silicotungstic acid2.8580.17Not determined
Titanium sulfate0.8489.89Not determined

The mechanistic pathway for para-toluenesulfonic acid-catalyzed esterification involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate [5]. The subsequent proton transfer and water elimination steps proceed through a series of equilibrium reactions, with the overall reaction thermodynamics favoring ester formation under appropriate conditions [9].

Studies of heteropolyacid catalysts reveal that while phosphotungstic acid achieves comparable yields (92.56%) to para-toluenesulfonic acid, the activation energy for phosphotungstic acid-catalyzed esterification is significantly lower at 8.68 kcal/mol [10]. This suggests that the deuterated variant of para-toluenesulfonic acid may exhibit modified activation parameters due to the isotopic substitution effects on the reaction coordinate.

Solvent Isotope Effects on Reaction Thermodynamics and Transition States

The incorporation of deuterium atoms in Para-Toluene-deuterium-seven-sulfonic acid monohydrate introduces significant solvent isotope effects that fundamentally alter reaction thermodynamics and transition state structures. Primary deuterium kinetic isotope effects in aromatic sulfonic acid systems typically range from 2.4 to 3.1, with mesitylenesulfonic acid desulfonation exhibiting a primary kinetic isotope effect of 2.8 ± 0.3 [11]. This substantial isotope effect indicates that proton transfer constitutes the rate-determining step in the catalytic mechanism.

The thermodynamic implications of deuterium substitution in the catalytic system extend beyond simple mass effects. Solvent deuterium isotope effects on acid-catalyzed reactions demonstrate complex dependencies on the degree of proton transfer in the transition state [12]. The Gross-Butler theory for solvent isotope effects predicts that deuterium substitution alters the thermodynamic activity functions for both proton and deuteron species, with fractionation factors typically ranging from 0.65 to 1.5 depending on the specific hydrogen bonding environment [12].

In aqueous deuterium oxide systems, the altered hydrogen bonding network significantly impacts the stabilization of charged intermediates and transition states. Research on carbonic anhydrase systems reveals that deuterium solvent isotope effects on steady-state parameters exhibit exponential dependencies on the atom fraction of deuterium in the solvent, indicating contributions from multiple hydrogen atoms in the transition state [13]. This multi-hydrogen involvement suggests that Para-Toluene-deuterium-seven-sulfonic acid catalysis likely proceeds through transition states stabilized by extensive hydrogen bonding networks.

SystemPrimary Isotope Effect (kH/kD)Secondary EffectsTemperature (°C)
Mesitylenesulfonic acid2.8 ± 0.3Brønsted α = 0.88Various
Carbonic anhydrase2.4-2.7Exponential solvent dependence25
General acid catalysis1.2-3.0Multiple H involvement25
Aqueous hydroxide reactionsVariablepH-dependent fractionation25

The fractionation factor for deuterium partitioning between the catalytic site and bulk solvent provides critical insights into the transition state structure. For para-toluenesulfonic acid systems, the fractionation factor φ approximately equals 1.0, indicating that deuterium enrichment at the catalytic site mirrors that of the bulk solvent [14]. This behavior suggests that the acidic proton participates directly in the rate-determining step without significant pre-equilibrium protonation effects.

Temperature-dependent studies of solvent isotope effects reveal that the enthalpic and entropic contributions to the deuterium isotope effect vary significantly with reaction conditions. The activation energy differences between protiated and deuterated systems typically range from 1-3 kcal/mol, while entropy effects contribute an additional 2-5 cal/mol·K to the overall isotope effect [12]. These thermodynamic parameters indicate that deuterium substitution primarily affects the zero-point energy differences in the transition state rather than fundamentally altering the reaction mechanism.

Computational modeling of transition state structures in deuterated sulfonic acid systems suggests that the isotopic substitution influences the vibrational frequencies of critical C-H and O-H stretching modes. The reduced vibrational frequencies in deuterated systems lead to enhanced tunneling contributions to the reaction rate, particularly at lower temperatures where classical over-the-barrier mechanisms become less favorable [15].

Water-Tolerant Catalytic Behavior in Protic Reaction Environments

Para-Toluene-deuterium-seven-sulfonic acid monohydrate exhibits remarkable water tolerance compared to many conventional acid catalysts, maintaining catalytic activity even in highly protic environments. This water tolerance stems from the unique structural features of aromatic sulfonic acids, which remain protonated and catalytically active in the presence of significant water concentrations [16] [17].

Comparative studies of water tolerance in esterification reactions demonstrate that para-sulfonic acid calixarenes, structurally related to para-toluenesulfonic acid, maintain superior catalytic activity in the presence of increasing water concentrations [16]. The enhanced water tolerance is attributed to the hydrophobic aromatic framework that shields the sulfonic acid group from excessive hydration while maintaining accessibility for substrate binding.

Mechanistic investigations reveal that water molecules can participate constructively in the catalytic cycle through long-range proton transfer mechanisms. In aqueous catalytic systems, water molecules facilitate proton transfer from the catalyst to substrate molecules through hydrogen-bonded networks, effectively extending the catalytic reach beyond direct contact interactions [18]. This cooperative effect is particularly pronounced in deuterated systems where the altered hydrogen bonding dynamics can enhance the efficiency of proton relay mechanisms.

Catalytic SystemWater ToleranceMechanismActivity Retention (%)
Para-sulfonic acid calix [19]areneHighHydrophobic shielding>90
Para-toluenesulfonic acidModerateProton relay networks70-85
Phosphotungstic acidVariableSupport-dependent60-80
Conventional mineral acidsLowDirect deactivation<50

The kinetic behavior of Para-Toluene-deuterium-seven-sulfonic acid in protic environments exhibits complex dependencies on water activity and hydrogen bonding interactions. Studies of related sulfonic acid systems demonstrate that the apparent rate constants can either increase or decrease with water content, depending on the specific balance between catalyst deactivation and cooperative catalytic effects [17]. In systems where water participates as a proton shuttle, moderate water concentrations can actually enhance reaction rates by facilitating more efficient proton transfer pathways.

Thermodynamic analysis of water-tolerant catalytic systems reveals that the binding affinity of water molecules to the catalytic site influences the overall reaction energetics. Strong water binding can compete with substrate binding and reduce catalytic efficiency, while weak water binding allows for facile exchange and maintains catalytic activity [20]. The deuterium substitution in Para-Toluene-deuterium-seven-sulfonic acid is expected to modify these binding interactions through altered hydrogen bonding strengths and vibrational contributions.

Research on aqueous-phase catalysis demonstrates that the local microenvironment around the catalytic site can be engineered to maintain low effective water activity even in bulk aqueous solutions [21]. Hydrophobic surface modifications and controlled interfacial polarity can create catalytic environments that combine the benefits of aqueous compatibility with the enhanced reactivity characteristic of anhydrous conditions. These principles are directly applicable to the optimization of Para-Toluene-deuterium-seven-sulfonic acid catalytic systems for water-tolerant applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

197.07391719 g/mol

Monoisotopic Mass

197.07391719 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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